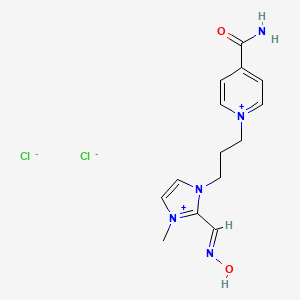
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride is a complex organic compound that features a pyridinium core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinium core, followed by the introduction of the aminocarbonyl group and the hydroxyimino group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.
Reduction: Reduction reactions could target the imidazolium ring or the aminocarbonyl group.
Substitution: Various substitution reactions can occur, especially on the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent due to its unique functional groups.
Industry: Could be used in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would involve interactions with specific molecular targets. The hydroxyimino group might interact with enzymes or receptors, while the pyridinium core could facilitate binding to nucleic acids or proteins. Detailed studies would be required to elucidate the exact pathways and targets.
Comparison with Similar Compounds
Similar Compounds
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride: shares similarities with other pyridinium-based compounds.
Nicotinamide adenine dinucleotide (NAD+): A well-known pyridinium compound involved in redox reactions.
Pyridoxal phosphate: Another pyridinium derivative with biological significance.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
129129-64-2 |
|---|---|
Molecular Formula |
C14H19Cl2N5O2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
1-[3-[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H17N5O2.2ClH/c1-17-9-10-19(13(17)11-16-21)6-2-5-18-7-3-12(4-8-18)14(15)20;;/h3-4,7-11H,2,5-6H2,1H3,(H-,15,20);2*1H |
InChI Key |
GOQFBMDQJOINAD-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)/C=N/O.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)C=NO.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


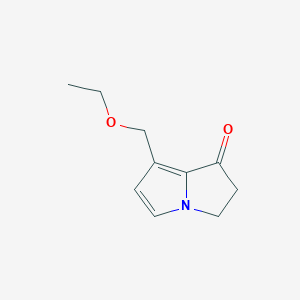
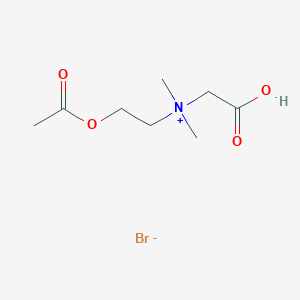

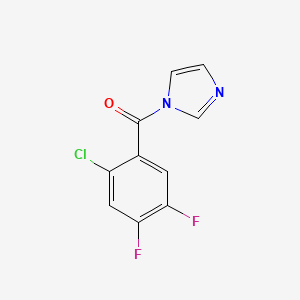
![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
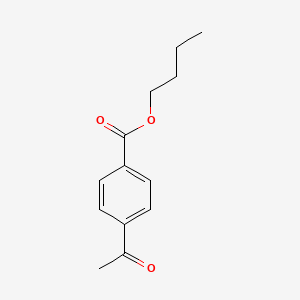
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
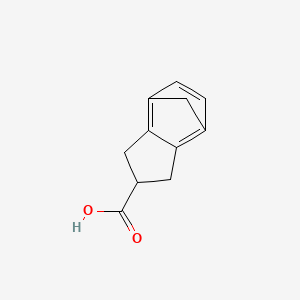

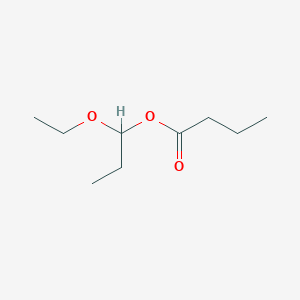
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
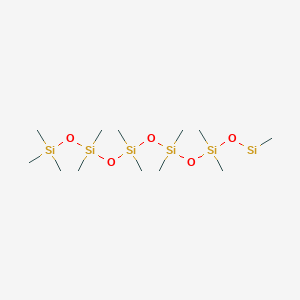
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
